VU 591 hydrochloride
Overview
Description
VU 591 hydrochloride is a selective renal outer medullary potassium channel (Kir1.1, ROMK) antagonist . It is a grey solid and its chemical name is 2,2’- (oxybis (methylene))bis (6-nitro-1H-benzo [d]imidazole) hydrochloride .
Molecular Structure Analysis
The molecular weight of this compound is 404.76 . Its molecular formula is C16H12N6O5·HCl . The canonical SMILES representation is O=N(C1=CC(N2)=C(N=C2COCC3=NC4=C(N3)C=C(N(=O)=O)C=C4)C=C1)=O.Cl .Physical And Chemical Properties Analysis
This compound is a grey solid . It should be stored in a desiccated state at room temperature . Its solubility is less than 36.83mg/ml in DMSO .Scientific Research Applications
Advanced Oxidation/Reduction Processes in VUV Photoreactor
A study by Moussavi and Rezaei (2017) in the Chemical Engineering Journal explored the degradation, dehalogenation, and mineralization of trichloroacetic acid using advanced oxidation/reduction processes (AORPs) in a VUV reactor. This research highlights the potential application of VU 591 hydrochloride in environmental remediation and water treatment technologies, specifically for the efficient decomposition of halogenated organic compounds (Moussavi & Rezaei, 2017).
Probing Redox Reactions at the Nanoscale
Kurouski, Mattei, and Van Duyne (2015) in Nano Letters demonstrated the use of this compound in probing nanoscale electrochemical processes. Their study involved electrochemical tip-enhanced Raman spectroscopy (EC-TERS) and highlighted the potential of this compound in research areas like electrocatalysis and energy storage (Kurouski, Mattei, & Van Duyne, 2015).
Photoionization Mass Spectrometry in Combustion Studies
T. Cool's research in 1998, although not explicitly mentioning this compound, delves into the application of VUV laser photoionization mass spectrometry in studying combustion radicals, which is relevant to understanding the broader scientific applications of this compound in analytical chemistry and combustion research (Cool, 1998).
Vacuum Ultraviolet Detector for Gas Chromatography
Schug et al. (2014) in Analytical Chemistry discussed the use of a vacuum ultraviolet (VUV) detector for gas chromatography (GC), providing insights into the application of this compound in enhancing detection and analysis in gas chromatography, beneficial for various analytical applications (Schug et al., 2014).
High-Throughput Brain Slice Method for Drug Distribution Study
Fridén et al. (2009) in Drug Metabolism and Disposition developed a high-throughput method for studying drug distribution in the central nervous system, where this compound could be potentially applied for more efficient and precise drug concentration measurements in neurological research (Fridén et al., 2009).
Vacuum-UV Radiation in Water Treatment
Zoschke, Börnick, and Worch (2014) in Water Research provided an overview of the application of vacuum-UV radiation for water treatment. This research underscores the potential role of this compound in water purification and treatment, particularly in processes involving the in situ generation of hydroxyl radicals (Zoschke, Börnick, & Worch, 2014).
Mechanism of Action
Target of Action
VU 591 hydrochloride is a selective antagonist of the renal outer medullary potassium channel, also known as Kir1.1 or ROMK . This channel plays a crucial role in maintaining potassium balance and facilitating sodium reabsorption in the kidneys .
Mode of Action
This compound is thought to block the intracellular pore of the Kir1.1 channel . This action inhibits the flow of potassium ions through the channel, disrupting its normal function . It exhibits no effect on Kir7.1 at concentrations up to 10 µM and does not inhibit Kir2.1, Kir2.3, or Kir4.1 .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the potassium ion transport pathway in the renal outer medulla . By blocking the Kir1.1 channel, this compound disrupts the normal flow of potassium ions, which can affect various downstream processes, including sodium reabsorption and urine concentration .
Pharmacokinetics
It is known that the compound has high metabolic stability . More research is needed to fully understand the pharmacokinetic profile of this compound.
Result of Action
The molecular effect of this compound is the inhibition of the Kir1.1 channel, which disrupts the normal flow of potassium ions in the renal outer medulla . This can lead to changes in the cellular processes of the kidneys, potentially affecting functions such as sodium reabsorption and urine concentration .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
VU 591 hydrochloride plays a significant role in biochemical reactions by inhibiting the ROMK or Kir1.1 channel . This channel is crucial for maintaining potassium balance and is involved in renal potassium secretion . This compound binds to the intracellular pore of the Kir1.1 channel, blocking its function .
Cellular Effects
This compound’s inhibition of the Kir1.1 channel can affect various types of cells and cellular processes. For instance, it can influence cell function by altering potassium balance, which is vital for maintaining cell membrane potential and volume .
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to the intracellular pore of the Kir1.1 channel, thereby inhibiting its function . This binding interaction blocks the passage of potassium ions through the channel, disrupting the normal functioning of the channel .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. It has high metabolic stability , suggesting that it remains effective over extended periods
Dosage Effects in Animal Models
In animal models, specifically male ICR mice, this compound has shown antidepressive effects in the tail suspension test (TST) when administered at a dosage of 1.842 μg
Transport and Distribution
It is known to bind to the intracellular pore of the Kir1.1 channel
Subcellular Localization
It is known to bind to the intracellular pore of the Kir1.1 channel , suggesting it may localize to regions of the cell where these channels are present
properties
IUPAC Name |
6-nitro-2-[(6-nitro-1H-benzimidazol-2-yl)methoxymethyl]-1H-benzimidazole;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N6O5.ClH/c23-21(24)9-1-3-11-13(5-9)19-15(17-11)7-27-8-16-18-12-4-2-10(22(25)26)6-14(12)20-16;/h1-6H,7-8H2,(H,17,19)(H,18,20);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXLOUHLPDHEXCC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])NC(=N2)COCC3=NC4=C(N3)C=C(C=C4)[N+](=O)[O-].Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN6O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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